![molecular formula C13H23ClN2O2 B2385020 アリル 2,9-ジアザスピロ[5.5]ウンデカン-9-カルボン酸塩酸塩 CAS No. 2007909-58-0](/img/structure/B2385020.png)

アリル 2,9-ジアザスピロ[5.5]ウンデカン-9-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

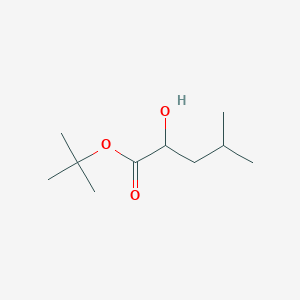

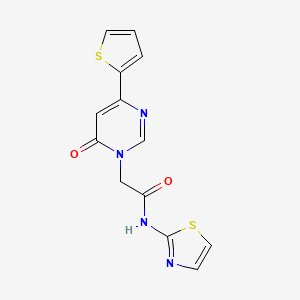

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is characterized by a diazaspiro[5.5]undecane core, which is a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a white to yellow solid . Its molecular formula is C13H23ClN2O2, and it has a molecular weight of 274.79 .作用機序

DUAC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DUAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.

Biochemical and Physiological Effects:

DUAC has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation in the brain. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

実験室実験の利点と制限

DUAC has a number of advantages for lab experiments, including its potency and selectivity for acetylcholinesterase inhibition, as well as its ability to cross the blood-brain barrier. However, DUAC also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.

将来の方向性

There are a number of future directions for research on DUAC, including studies on its potential therapeutic uses in neurodegenerative diseases, as well as investigations into its mechanisms of action and potential side effects. Other potential areas of research include the development of new DUAC derivatives with improved properties and the investigation of DUAC's effects on other neurotransmitter systems in the brain.

In conclusion, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, or DUAC, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases, and has a number of advantages and limitations for lab experiments. There are a number of future directions for research on DUAC, including investigations into its potential therapeutic uses and mechanisms of action.

合成法

DUAC is synthesized through a multi-step process that involves the reaction of allylamine with a cyclic ketone to form a spirocyclic intermediate. This intermediate is then reacted with an N-carboxyanhydride to form the final product, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride.

科学的研究の応用

γ-アミノ酪酸A型受容体(GABAAR)アンタゴニスト

3,9-ジアザスピロ[5.5]ウンデカン系化合物は、細胞膜透過性が低い強力な競合型γ-アミノ酪酸A型受容体(GABAAR)アンタゴニストであることが報告されています . これは、末梢GABAAR阻害のための有望なリード構造となっています .

免疫調節作用

これらの化合物は、T細胞増殖の阻害を効果的に救済することが示されており、このクラスの化合物の免疫調節の可能性を探るためのプラットフォームを提供しています .

肥満の治療

1,9-ジアザスピロ[5.5]ウンデカン骨格をベースにした化合物は、肥満の治療に使用されてきました .

疼痛管理

様々な免疫系疾患の治療

1,9-ジアザスピロ[5.5]ウンデカン含有化合物は、様々な免疫系疾患の治療に使用されてきました .

細胞シグナル伝達

心血管疾患の治療

1,9-ジアザスピロ[5.5]ウンデカン含有化合物は、心血管疾患の治療に使用されてきました .

精神病の治療

特性

IUPAC Name |

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13;/h2,14H,1,3-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETURXMFMQGUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)